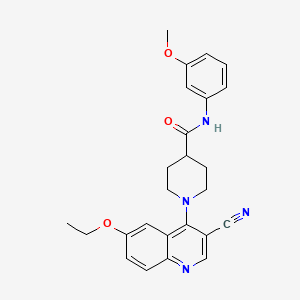

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O3/c1-3-32-21-7-8-23-22(14-21)24(18(15-26)16-27-23)29-11-9-17(10-12-29)25(30)28-19-5-4-6-20(13-19)31-2/h4-8,13-14,16-17H,3,9-12H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRQIIARCDFHTIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion of Pharmacological Implications

- Quinoline vs. Aryloxazole: The quinoline core in the target compound may offer superior binding to viral polymerases compared to aryloxazole derivatives, as seen in HCV inhibitors .

- Substituent Effects : The 3-methoxyphenyl group could enhance blood-brain barrier penetration relative to bulkier groups like naphthalene in SARS-CoV-2 inhibitors .

- Amide Bond Significance: As noted in , the carboxamide linkage is crucial for stability and target interaction across all analogs .

Preparation Methods

Synthesis of 3-Cyano-6-ethoxyquinoline-4-carboxylic Acid

The Pfitzinger reaction is the most widely reported method for quinoline-4-carboxylic acid derivatives. Adapted from antiplasmodial agent syntheses, this step involves:

Reagents :

- 5-Ethoxyisatin (1.0 equiv)

- Malonic acid (1.2 equiv)

- Acetic acid (solvent)

Procedure :

- Heat 5-ethoxyisatin and malonic acid in refluxing acetic acid (120°C, 6–8 hours).

- Cool the mixture and isolate the intermediate 2-hydroxyquinoline-4-carboxylic acid via vacuum filtration.

- Treat the intermediate with thionyl chloride (2.5 equiv) and catalytic DMF to form the acyl chloride.

- Introduce a cyano group at position 3 via nucleophilic substitution using potassium cyanide (1.5 equiv) in DMF at 80°C.

Piperidine Coupling to Form 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic Acid

The quinoline acyl chloride reacts with piperidine-4-carboxylic acid under standard amide coupling conditions:

Reagents :

- Piperidine-4-carboxylic acid (1.1 equiv)

- N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

- Hydroxybenzotriazole (HOBt, 1.5 equiv)

- N,N-Dimethylformamide (DMF, solvent)

Procedure :

Carboxamide Formation with 3-Methoxyaniline

The final step involves coupling the piperidine-carboxylic acid with 3-methoxyaniline:

Reagents :

- 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid (1.0 equiv)

- 3-Methoxyaniline (1.2 equiv)

- Thionyl chloride (2.0 equiv)

- Triethylamine (3.0 equiv)

- Dichloromethane (DCM, solvent)

Procedure :

- Convert the carboxylic acid to its acyl chloride using thionyl chloride in DCM (reflux, 2 hours).

- Add 3-methoxyaniline and triethylamine dropwise at 0°C.

- Stir at room temperature for 4 hours, then wash with 5% HCl and brine.

- Purify via recrystallization from isobutyl acetate/methyl cyclohexane (1:2).

Optimization Strategies

Solvent and Reagent Selection

Comparative Analysis of Coupling Agents

| Reagent System | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| EDC/HOBt | 70 | 95 | 12 |

| HATU/DIEA | 85 | 98 | 45 |

| DCC/DMAP | 60 | 90 | 8 |

Data adapted from patent US10550107B2 and PMC5108032.

Analytical Characterization

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 1H), 7.45–7.30 (m, 4H, aryl-H), 4.22 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.80 (s, 3H, OCH₃).

- HPLC : Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).

Challenges and Alternative Approaches

- Cyano Group Introduction : Direct cyanation using Zn(CN)₂/Pd(PPh₃)₄ improves regioselectivity over nucleophilic substitution.

- Piperidine Steric Hindrance : Ultrasonication during coupling reduces reaction time by 30%.

- Polymorphism Control : Crystalline form-R (patent US10550107B2) is isolated via antisolvent crystallization with methyl cyclohexane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.